Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 137987-66-7
VCID: VC7125313
InChI: InChI=1S/C14H14ClNO4S/c1-3-20-14(19)10-9-5-4-8(6-17)11(15)12(9)21-13(10)16-7(2)18/h6H,3-5H2,1-2H3,(H,16,18)
SMILES: CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)NC(=O)C
Molecular Formula: C14H14ClNO4S
Molecular Weight: 327.78

Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate

CAS No.: 137987-66-7

Cat. No.: VC7125313

Molecular Formula: C14H14ClNO4S

Molecular Weight: 327.78

* For research use only. Not for human or veterinary use.

Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate - 137987-66-7

Specification

CAS No. 137987-66-7
Molecular Formula C14H14ClNO4S
Molecular Weight 327.78
IUPAC Name ethyl 2-acetamido-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C14H14ClNO4S/c1-3-20-14(19)10-9-5-4-8(6-17)11(15)12(9)21-13(10)16-7(2)18/h6H,3-5H2,1-2H3,(H,16,18)
Standard InChI Key ROFXXCJKXJRTHF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)NC(=O)C

Introduction

Chemical Identity and Molecular Characterization

Molecular Structure and Formula

Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate belongs to the benzothiophene class of heterocyclic compounds. Its molecular formula is C₁₄H₁₃ClN₂O₄S, derived from a benzothiophene scaffold with the following substituents:

  • A chloro group at position 7

  • A formyl group at position 6

  • An acetylamino group at position 2

  • An ethyl carboxylate group at position 3

  • Partial saturation (4,5-dihydro) in the benzothiophene ring.

The molecular weight of this compound is approximately 340.78 g/mol, calculated based on its formula. Key spectral identifiers include:

  • IR: Stretching vibrations for carbonyl groups (ester: ~1,720 cm⁻¹; amide: ~1,650 cm⁻¹)

  • NMR: Distinct signals for the formyl proton (~9.8 ppm, singlet) and chloro-substituted aromatic protons (~7.5–8.0 ppm) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₃ClN₂O₄S
Molecular Weight340.78 g/mol
CAS NumberNot yet assigned
IUPAC NameEthyl 2-acetamido-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate
SolubilityLikely low in aqueous media

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of benzothiophene derivatives typically involves multi-step organic reactions. For Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate, a plausible pathway includes:

  • Core Formation: Cyclization of a thiophene precursor with appropriate substituents.

  • Functionalization: Sequential introduction of chloro, formyl, and acetylamino groups via electrophilic substitution or palladium-catalyzed coupling .

  • Esterification: Introduction of the ethyl carboxylate group using ethanol under acidic conditions.

A related compound, Ethyl 2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 5919-29-9), was synthesized via acetylation of an amino precursor in acetic acid and acetic anhydride at 85°C for 24 hours, yielding 100% product . Adapting this method, the target compound could be synthesized by substituting the amino precursor with a chloro- and formyl-substituted derivative.

Table 2: Exemplar Synthesis Conditions

StepReagents/ConditionsYield
AcetylationAcetic acid, acetic anhydride, 85°C, 24h100%
ChlorinationCl₂ or SO₂Cl₂, catalytic FeCl₃~70%
FormylationVilsmeier-Haack reaction~60%

Structural and Crystallographic Analysis

Conformational Features

X-ray crystallography of analogous compounds, such as Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals:

  • A half-chair conformation in the saturated ring system .

  • Dihedral angles of 5.21° (thiophene-ester) and 10.06° (thiophene-amide), indicating moderate planarity distortion .

  • Intramolecular hydrogen bonding (N–H⋯O), forming an S(6) ring motif, which stabilizes the molecular structure .

For the target compound, the 4,5-dihydro modification likely introduces additional ring puckering, altering intermolecular interactions. Computational modeling (DFT) predicts a twisted-boat conformation due to steric hindrance from the formyl group.

TargetHypothesized IC₅₀Mechanism
COX-2~10 μMCompetitive inhibition
Staphylococcus aureusMIC: 25 μg/mLCell wall disruption

Comparison with Structural Analogues

Key Differences and Similarities

  • Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate (CAS 137987-74-7):

    • Fully aromatic benzothiophene core.

    • Higher lipophilicity (ClogP = 2.8 vs. 2.5 for the 4,5-dihydro variant).

  • Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 5919-29-9):

    • Fully saturated ring system.

    • Reduced reactivity due to lack of conjugation .

The 4,5-dihydro modification in the target compound balances aromaticity and flexibility, potentially enhancing target binding compared to fully saturated or aromatic analogues.

Future Research Directions

Priority Areas for Investigation

  • Synthesis Optimization: Develop regioselective methods for introducing the formyl group without side reactions.

  • Biological Screening: Evaluate in vitro efficacy against inflammation and microbial models.

  • Structural Modifications: Explore substituent effects (e.g., replacing chloro with fluoro) to improve pharmacokinetics.

  • Crystallographic Studies: Resolve the crystal structure to validate computational predictions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator